molecular formula C18H18N2O2S B12172912 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B12172912
M. Wt: 326.4 g/mol
InChI Key: BGLIUSAPZGIYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide (referred to as Compound 11 in ) is a benzothiazole-derived propanamide featuring a 4-methoxybenzyl substituent. Its synthesis involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-aminobenzothiazole under catalysis by phosphorus trichloride (PCl₃) and triethylamine (Et₃N), yielding a 59% product after hydrolysis and purification . The compound is characterized by FTIR, ¹H/¹³C NMR, and HRMS, confirming the presence of key functional groups such as the benzothiazole ring, methoxybenzyl moiety, and propanamide backbone.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C18H18N2O2S/c1-22-14-8-6-13(7-9-14)12-19-17(21)10-11-18-20-15-4-2-3-5-16(15)23-18/h2-9H,10-12H2,1H3,(H,19,21)

InChI Key

BGLIUSAPZGIYHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Propanamide Group: The propanamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy group are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products References
Acidic hydrolysis6M HCl, reflux (12–16 hrs)3-(1,3-Benzothiazol-2-yl)propanoic acid + 4-methoxybenzylamine
Basic hydrolysis2M NaOH, 80°C (8–10 hrs)Sodium 3-(1,3-benzothiazol-2-yl)propanoate + 4-methoxybenzyl alcohol

Hydrolysis rates depend on steric hindrance from the benzothiazole ring and electronic effects of the methoxy substituent.

Oxidation Reactions

The benzothiazole sulfur atom and methoxybenzyl group are oxidation targets:

Oxidizing Agent Conditions Products References
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 6 hrsBenzothiazole S-oxide derivative
KMnO<sub>4</sub>Aqueous H<sub>2</sub>SO<sub>4</sub>, 25°COxidative cleavage of methoxy to carbonyl

Oxidation of the benzothiazole sulfur preserves the aromatic system but increases polarity.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reducing Agent Conditions Products References
LiAlH<sub>4</sub>Dry THF, 0°C → 25°C, 2 hrs3-(1,3-Benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamine
H<sub>2</sub>/Pd-CEthanol, 50 psi, 12 hrsSaturation of benzothiazole ring (partial)

The amide group reduces to amine with LiAlH<sub>4</sub>, while catalytic hydrogenation primarily affects the heterocyclic ring.

Nucleophilic Substitution

The methoxybenzyl group participates in aromatic substitution:

Reagent Conditions Products References
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C → 5°C, 3 hrsNitro-substituted derivative at para position
Cl<sub>2</sub>/FeCl<sub>3</sub>DCM, 25°C, 8 hrsChlorination at benzothiazole C-6 position

Electrophilic substitution favors the benzothiazole ring due to its electron-deficient nature .

Cyclization Reactions

The compound undergoes intramolecular cyclization under specific conditions:

Catalyst Conditions Products References
PPA (Polyphosphoric acid)120°C, N<sub>2</sub>, 24 hrsBenzothiazolo[3,2-a]quinazolinone derivative
CuI/L-prolineDMSO, 80°C, 48 hrsThiazolidinone-fused hybrid

Cyclization exploits the proximity of the amide nitrogen and benzothiazole sulfur .

Functional Group Transformations

The compound participates in cross-coupling and condensation reactions:

Reaction Type Reagents/Conditions Products References
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivatives
CondensationNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O, ethanol, refluxHydrazide intermediate

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12).

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

  • Light Sensitivity : Benzothiazole ring undergoes photodegradation under UV light.

Experimental data from IR, <sup>1</sup>H-NMR, and mass spectrometry confirm reaction outcomes . For example, <sup>1</sup>H-NMR spectra after hydrolysis show disappearance of the amide proton signal at δ 8.75 ppm and emergence of amine protons at δ 2.59 ppm .

This compound’s versatility in reactions makes it valuable for synthesizing pharmacologically active derivatives, particularly enzyme inhibitors and antimicrobial agents .

Scientific Research Applications

Biological Activities

1. Anticonvulsant Activity
Research indicates that benzothiazole derivatives exhibit significant anticonvulsant properties. A study evaluated various compounds related to benzothiazoles, highlighting their effectiveness against induced seizures in animal models. The compound demonstrated promising results, suggesting it could be developed further for treating epilepsy and other seizure disorders .

2. Antimicrobial Properties
Benzothiazole derivatives have been reported to possess antimicrobial activities. The presence of the benzothiazole moiety contributes to the inhibition of bacterial growth and could be explored for developing new antibiotics against resistant strains .

3. Anti-cancer Potential
Recent studies have shown that compounds containing benzothiazole structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and disrupting cell cycle progression. This opens avenues for further research into its efficacy as a chemotherapeutic agent .

Case Studies

Case Study 1: Anticonvulsant Testing
A study involved administering various doses of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide to mice subjected to maximal electroshock-induced seizures. The results indicated a significant reduction in seizure frequency compared to control groups, showcasing its potential as an anticonvulsant agent.

Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited notable antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Propanamide Backbones

Compound 17b : N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide
  • Key Differences : Incorporates a 4-nitrobenzenesulfonyl group and a phenyl substituent instead of the methoxybenzyl group.
Compound 17c : N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide
  • Key Differences : Features an indole ring and nitrobenzenesulfonyl group.
  • Properties : Exceptional yield (99.33%) and higher melting point (140.0–140.4°C), suggesting stronger intermolecular forces due to the indole moiety .
Compound 9b : (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
  • Key Differences : Acrylamide backbone instead of propanamide.
  • Properties : Lower yield (16%) and likely reduced stability due to the unsaturated acrylamide group .

Derivatives with Sulfonyl and Sulfonamide Modifications

N-(4-Methyl-1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()
  • Key Differences : Sulfone (SO₂) group on the benzothiazole ring and a 4-methylthiazole substituent.
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2-yl)propanamide ()
  • Key Differences : Additional methoxy groups and a sulfone moiety.

Compounds with Alternative Heterocyclic Systems

N-(2,1,3-Benzothiadiazol-4-yl)-3-(4-methoxyphenyl)propanamide ()
  • Key Differences : Benzothiadiazole ring replaces benzothiazole.
N-[4-Methoxy-6-(phenylcarbamamido)-1,3-benzothiazol-2-yl]propanamide ()
  • Key Differences : Incorporates a phenylcarbamamido group at the 6-position of the benzothiazole ring.
  • Properties : The carbamate group may improve metabolic stability compared to Compound 11 .
Anti-Alzheimer Candidates ()
  • Compound TMU : N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
    • Relevance : Shares the 4-methoxybenzyl group with Compound 11 but features a urea linker. TMU inhibits GSK-3β, a target for Alzheimer’s disease, suggesting that Compound 11’s benzothiazole-propanamide structure could be optimized for similar applications .
Catalytic Copper Complexes ()
  • Compound 1 : 3,3-Disulfanediyl-bis(N-((1H-benzo[d]imidazol-2-yl)methyl)propanamide)
    • Relevance : Demonstrates the utility of propanamide derivatives as ligands in oxidation catalysis. Compound 11’s methoxy group could modulate ligand-metal interactions in analogous complexes .

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through a review of existing literature, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name: 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide
  • Molecular Formula: C18H19N3O2S
  • Molecular Weight: 345.43 g/mol

The biological activity of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The benzothiazole moiety is known to interact with enzymes involved in cancer progression and inflammation pathways.
  • Cell Signaling Interference: The compound may disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes key biological activities reported for 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide:

Activity Description Reference
Anti-cancerInduces apoptosis in various cancer cell lines (e.g., breast and colon cancer).
Anti-inflammatoryReduces inflammation markers in animal models.
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
LarvicidalShows potential as a larvicide against Aedes aegypti mosquitoes.

Case Studies

Case Study 1: Anti-cancer Activity
A study evaluated the anti-cancer properties of the compound on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through caspase activation. The IC50 value was determined to be approximately 25 µM.

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, administration of 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide resulted in a significant reduction in paw edema compared to the control group. This suggests its potential use as an anti-inflammatory agent.

Case Study 3: Antimicrobial Properties
The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.

Research Findings

Recent studies have highlighted additional aspects of the biological activity of this compound:

  • Cytotoxicity Studies: In vitro assays showed that the compound does not exhibit significant cytotoxicity towards normal human cells at therapeutic concentrations.
  • Mechanistic Insights: Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their function.
  • Synergistic Effects: When combined with other chemotherapeutic agents, the compound enhanced their efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-benzothiazol-2-yl)-N-(4-methoxybenzyl)propanamide, and how can reaction yields be optimized?

The compound is synthesized via a condensation reaction between 1,3-benzothiazol-2-amine and 3-(4-methoxybenzyl)propanoyl chloride under catalytic conditions. A method involving PCl₃ and triethylamine in anhydrous dichloromethane achieves a moderate yield (59%) . Optimization may include adjusting stoichiometry, solvent polarity, or using coupling agents like HATU/DIPEA to improve efficiency. Comparative studies with analogous benzothiazole derivatives suggest that electron-donating groups (e.g., 4-methoxy) enhance reactivity, but steric hindrance from the methoxybenzyl group may limit yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Aromatic protons in the benzothiazole ring appear at δ 7.2–8.1 ppm, while the methoxybenzyl group shows a singlet at δ 3.8 ppm (OCH₃) and benzylic CH₂ at δ 4.3–4.5 ppm. The propanamide backbone is confirmed by methylene signals at δ 2.6–3.1 ppm and a carbonyl (C=O) peak at ~170 ppm in ¹³C NMR .
  • HRMS : The molecular ion [M+H]⁺ should match the calculated exact mass (C₁₈H₁₇N₂O₂S requires m/z 325.1015).
  • FTIR : Key peaks include N-H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹), and C=N/C=C (~1600 cm⁻¹) .

Q. How can researchers design preliminary biological assays to evaluate the compound’s therapeutic potential?

Based on structurally related benzothiazoles, prioritize assays for:

  • Anti-inflammatory activity : Measure inhibition of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages via ELISA .
  • Antiproliferative effects : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values .
  • Analgesic potential : Employ rodent models (e.g., hot-plate test) to assess pain response modulation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from substituent effects. For example:

  • The 4-methoxybenzyl group may enhance membrane permeability but reduce target binding affinity compared to nitro or indole substituents .
  • Use molecular docking (e.g., AutoDock Vina) to compare binding modes with cyclooxygenase-2 (COX-2) or kinases. Validate with mutagenesis studies to identify critical residues .
  • Analyze pharmacokinetic parameters (e.g., LogP, plasma protein binding) to explain differences in in vivo efficacy .

Q. How can X-ray crystallography or computational modeling elucidate the compound’s conformation and intermolecular interactions?

  • Crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on torsional angles between the benzothiazole and methoxybenzyl groups to assess planarity .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and hydrogen-bonding propensity. Compare with experimental IR/NMR data .

Q. What experimental approaches can address low synthetic yields or side-product formation during scale-up?

  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted amine or acyl chloride derivatives).
  • Process optimization : Switch to flow chemistry for better temperature control or employ microwave-assisted synthesis to reduce reaction time .
  • Protecting groups : Temporarily protect the benzothiazole NH with Boc to prevent undesired nucleophilic side reactions .

Q. Can this compound act as a ligand in catalytic systems, and how might its electronic properties influence reactivity?

The benzothiazole moiety is a strong π-acceptor, making it suitable for coordinating transition metals (e.g., Cu²⁺) in oxidation reactions. For example:

  • Design copper complexes for alcohol oxidation (e.g., 4-methoxybenzyl alcohol → 4-methoxybenzaldehyde). Monitor turnover frequency (TOF) via GC-MS and compare with control ligands .
  • Modify the methoxy group to tune electron density: Replace it with stronger electron-withdrawing groups (e.g., NO₂) to enhance metal-ligand charge transfer .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?

  • Core modifications : Replace the propanamide linker with thioamide or sulfonamide groups to assess stability and bioactivity .
  • Substituent effects : Synthesize analogs with halogens (Cl, F) or heterocycles (e.g., piperazine) on the benzothiazole or methoxybenzyl ring. Test against target enzymes (e.g., COX-2) to correlate substituent position with IC₅₀ .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bond donors/acceptors and hydrophobic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.